3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one
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Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
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Scientific Research Applications
Apoptosis Induction and Anticancer Properties
Compounds similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have shown promise as apoptosis inducers and potential anticancer agents. A study discovered that certain 1,2,4-oxadiazoles, like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, exhibited in vivo activity against tumor models, identifying them as potential therapeutic options for cancer treatment (Zhang et al., 2005).
Molecular Structure and Chemical Properties
Research on derivatives of pyrazolo[3,4-b]pyridines, which are structurally related to the compound , has been conducted to understand their molecular structure and chemical properties. These studies are crucial for the development and synthesis of novel compounds with specific biological activities (Quiroga et al., 1999).
Anti-inflammatory and Antibacterial Applications
Some pyrazoline derivatives, which share a structural resemblance to the compound of interest, have demonstrated significant anti-inflammatory and antibacterial activities. These findings highlight the potential of these compounds in medical applications (Ravula et al., 2016).
Photophysical Applications
Research into derivatives of 1,3,4-oxadiazoles has explored their use in photophysical applications, such as in organic light-emitting diodes (OLEDs). These studies investigate the synthesis, structure, and device performance of these compounds, indicating their potential in electronic and photonic devices (Wang et al., 2001).
Drug Design and Molecular Docking
Studies on compounds structurally similar to this compound have focused on their synthesis and molecular docking, exploring their potential as anticancer and antimicrobial agents. These investigations provide insights into the drug design process and the molecular mechanisms of these compounds (Katariya et al., 2021).
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-29-19-11-5-3-8-15(19)18(27)13-26-12-6-9-16(22(26)28)21-24-20(25-30-21)14-7-2-4-10-17(14)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYTVNIUNTHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.